molecular formula C7H8NaO3S+ B147522 Sodium p-toluenesulfonate CAS No. 657-84-1

Sodium p-toluenesulfonate

Cat. No. B147522
CAS RN: 657-84-1
M. Wt: 195.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
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Patent
US08378058B2

Procedure details

PCl5 (0.44 mol, 89.2 g) was added to p-toluenesulfonic acid sodium salt (0.4 mmol, 77.6 g). After mixed completely, the mixture was heated to 80° C. in water bath and stirred for 2 h, then cooled to room temperature. The reaction was quenched by pouring onto 600 mL of water and ice. The mixture was filtered and gives the product as white solid. (69.8 g, 90%).
Name
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Na+].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([O-])(=[O:16])=[O:15])=[CH:10][CH:9]=1>O>[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([Cl:2])(=[O:16])=[O:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
89.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
77.6 g
Type
reactant
Smiles
[Na+].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixed completely
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto 600 mL of water and ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.